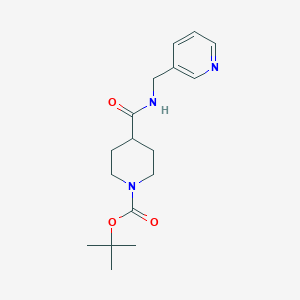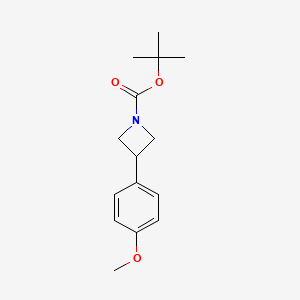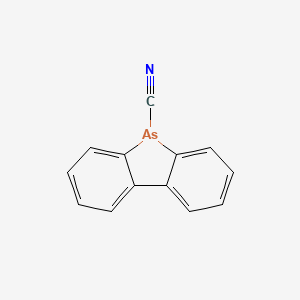
5H-Dibenzarsenole, 5-cyano-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenzarsenole, 5-cyano- is an organoarsenic compound characterized by the presence of a cyano group attached to the 5-position of the dibenzarsenole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzarsenole, 5-cyano- typically involves the reaction of 5H-dibenzarsenole with a cyanogen halide in the presence of strongly polar substances . The reaction conditions often include the use of solvents such as chloroform and aqueous sodium hydroxide solution .
Industrial Production Methods
Industrial production methods for 5H-Dibenzarsenole, 5-cyano- are not well-documented in the literature. the general approach involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Dibenzarsenole, 5-cyano- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while reduction can produce amines or other derivatives.
Applications De Recherche Scientifique
5H-Dibenzarsenole, 5-cyano- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5H-Dibenzarsenole, 5-cyano- involves its interaction with molecular targets such as enzymes and receptors. The cyano group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Dibenzarsenole: Lacks the cyano group, resulting in different chemical properties and reactivity.
5H-Dibenzarsenole, 5-carboxamide: Contains a carboxamide group instead of a cyano group, leading to different biological activities.
Uniqueness
5H-Dibenzarsenole, 5-cyano- is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.
Propriétés
Numéro CAS |
63918-65-0 |
|---|---|
Formule moléculaire |
C13H8AsN |
Poids moléculaire |
253.13 g/mol |
Nom IUPAC |
benzo[b]arsindole-5-carbonitrile |
InChI |
InChI=1S/C13H8AsN/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8H |
Clé InChI |
PWEBTIBAMLCDLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3[As]2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



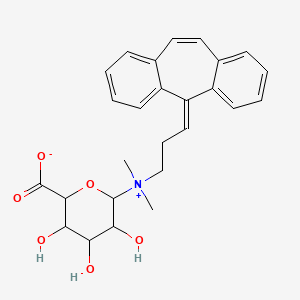
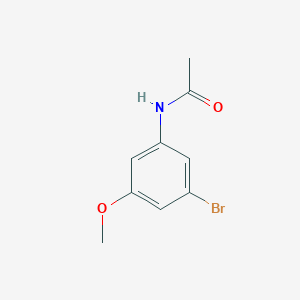
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)

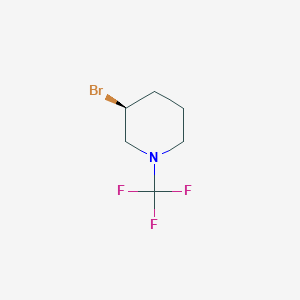
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)

![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)

